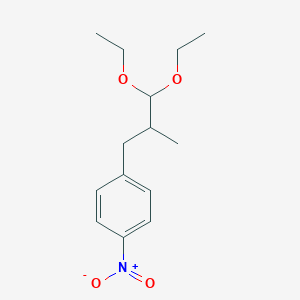![molecular formula C18H21IN4O B12607453 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide CAS No. 646524-16-5](/img/structure/B12607453.png)
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide is a complex organic compound that features a triazene group, an iodine atom, and a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazene Group: The triazene group can be synthesized by reacting benzylamine with methyl iodide to form N-benzyl-N-methylamine, which is then diazotized and coupled with an appropriate nucleophile.
Amidation: The final step involves the formation of the benzamide structure by reacting the iodinated triazene intermediate with propylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and benzamide structure may also contribute to its activity by facilitating binding to specific proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide: Lacks the iodine atom but has similar structural features.
Benzimidazole derivatives: Share the benzamide structure and have similar biological activities.
Thiazole derivatives: Contain a different heterocyclic ring but exhibit comparable biological properties.
Uniqueness
2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity. The combination of the triazene group, iodine atom, and benzamide structure provides a distinctive chemical profile that sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
646524-16-5 |
|---|---|
Molekularformel |
C18H21IN4O |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
2-[[benzyl(methyl)amino]diazenyl]-5-iodo-N-propylbenzamide |
InChI |
InChI=1S/C18H21IN4O/c1-3-11-20-18(24)16-12-15(19)9-10-17(16)21-22-23(2)13-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3,(H,20,24) |
InChI-Schlüssel |
BVIRJRREWWIJPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=C(C=CC(=C1)I)N=NN(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12607377.png)
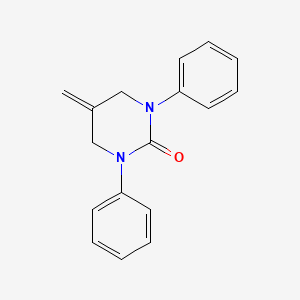
![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)
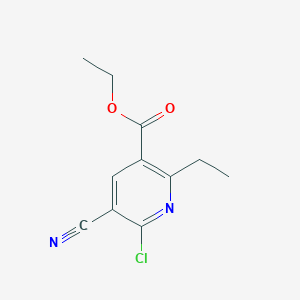
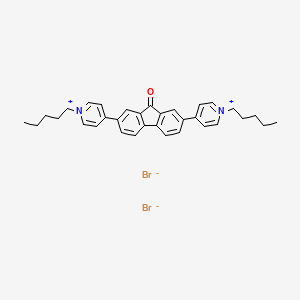
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)


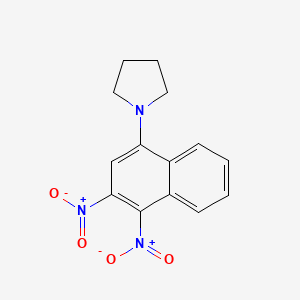
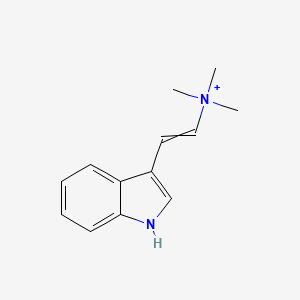
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-](/img/structure/B12607442.png)

